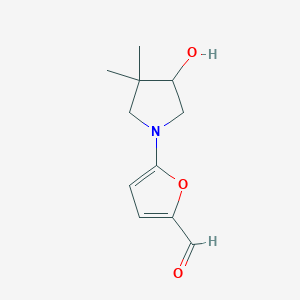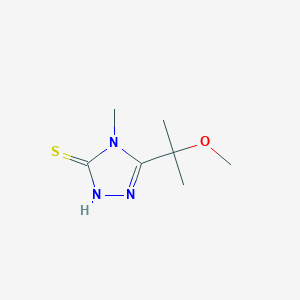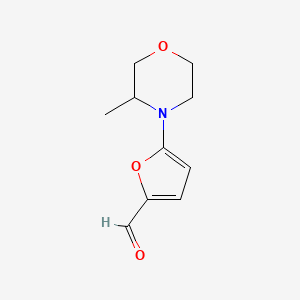
3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C4H9N5. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This compound is characterized by the presence of a hydrazinyl group at the 3-position and methyl groups at the 4 and 5 positions of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with hydrazine hydrate under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or water, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted triazoles, hydrazine derivatives, and various oxidized forms of the compound .
Scientific Research Applications
3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its biological effects .
Comparison with Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Similar in structure but lacks the hydrazinyl group, leading to different chemical and biological properties.
5-Amino-3-hydrazinyl-1H-1,2,4-triazole: Contains an amino group in addition to the hydrazinyl group, which may enhance its reactivity and biological activity.
Uniqueness: 3-Hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole is unique due to the presence of both hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H9N5 |
|---|---|
Molecular Weight |
127.15 g/mol |
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H9N5/c1-3-7-8-4(6-5)9(3)2/h5H2,1-2H3,(H,6,8) |
InChI Key |
QSWDZGGHPKUVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
![3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13152866.png)


![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)


![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

